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molecular formula C6H9F5O2Si B3040895 Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate CAS No. 24930-02-7

Trimethylsilyl 2,2,3,3,3-pentafluoropropanoate

Cat. No. B3040895
M. Wt: 236.21 g/mol
InChI Key: ISUNIRMVMASACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05347058

Procedure details

A 200 mL Hastelloy® pressure vessel was heated for 6 hr at 150° C. under a nitrogen purge. At room temperature, the vessel was charged with potassium trimethylsilanolate (0.65 g, 5.1 mmol) and hexamethyldisiloxane (81 g, 0.50 tool) and then sealed, cooled and evacuated. Pentafluoropropionyl fluoride (47.4 g, 0.27 mol) was transferred from a cycinder to the pressure vessel. Once sealed, it was heated at 125° C. (barricade). The pressure rapidly increased to 1.79 MPa and then dropped to 0.62 MPa during a 1.5 hr period. The pressure vessel was heated for a total of 24 hr. The cooled pressure vessel was pressurized with nitrogen and the contents were transferred to a dried bottle. The crude product was transferred under vacuum and subsequently fractionated by spinning band distillation to remove most of the trimethylsilyl fluoride. The remaining 100 g of colorless liquid was a mixture of three components: trimethylsilyl pentafluoropropionate (49.7%) , hexamethyldisiloxane (42.6%) , and trimethylsilyl fluoride (7.6%) as determined by GC analysis, 1H and 19F NMR analyses. 19F NMR(CDCl3): -83.4 (s, CF3), -122.28 (s, CF2), -158.2 (m, SiF). 1H NMR: 0.40 (s, CO2SiMe3), 0.22 (d, Me3SiF), and 0.06 (s, Me6Si2O). GC/MS analysis of a previously prepared sample of CF3CF2CO2SiMe3 featured a component with m/z@220.989868 (calcd forC5H6F5SiO2 =221.005722), consistent with M--CH3.
Name
potassium trimethylsilanolate
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
47.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Hastelloy
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])[O-:3].[K+].C[Si](C)(C)O[Si](C)(C)C.[F:16][C:17]([F:25])([C:21]([F:24])([F:23])[F:22])[C:18](F)=[O:19]>>[C:21]([C:17]([C:18]([O:3][Si:2]([CH3:5])([CH3:4])[CH3:1])=[O:19])([F:25])[F:16])([F:24])([F:23])[F:22] |f:0.1|

Inputs

Step One
Name
potassium trimethylsilanolate
Quantity
0.65 g
Type
reactant
Smiles
C[Si]([O-])(C)C.[K+]
Name
Quantity
81 g
Type
reactant
Smiles
C[Si](O[Si](C)(C)C)(C)C
Step Two
Name
Quantity
47.4 g
Type
reactant
Smiles
FC(C(=O)F)(C(F)(F)F)F
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Hastelloy
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evacuated
CUSTOM
Type
CUSTOM
Details
Once sealed
TEMPERATURE
Type
TEMPERATURE
Details
The pressure rapidly increased to 1.79 MPa
ADDITION
Type
ADDITION
Details
dropped to 0.62 MPa during a 1.5 hr period
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The pressure vessel was heated for a total of 24 hr
Duration
24 h
DISTILLATION
Type
DISTILLATION
Details
band distillation
CUSTOM
Type
CUSTOM
Details
to remove most of the trimethylsilyl fluoride
ADDITION
Type
ADDITION
Details
a mixture of three components

Outcomes

Product
Name
Type
Smiles
C(F)(F)(F)C(F)(F)C(=O)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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